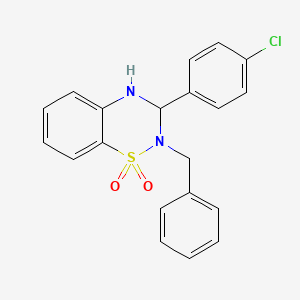
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
カタログ番号 B2405923
CAS番号:
663167-17-7
分子量: 384.88
InChIキー: SZHLPGLUPQWROW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties .科学的研究の応用
Antimicrobial and Antitumor Properties
- The compound has been synthesized and studied for its potential antimicrobial and antitumor activities. These properties are primarily explored through the synthesis of fused 1,2,4-triazine derivatives and their in vitro screening (El-Moneim et al., 2015).
Biological Applications and DFT Studies
- Novel binary compounds and fused compounds based on lawsone, which is an important precursor, have been synthesized using halo-reagents. These compounds, including variations of the chlorophenyl compound, show promising antioxidant and antitumor activities. Density Functional Theory (DFT) studies support these findings (Hassanien, Abd El-Ghani, & Elbana, 2022).
Structural Analysis
- The structure of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione and its derivatives have been analyzed, highlighting their molecular composition and potential for forming intermolecular hydrogen bonds, which could be relevant in various chemical and pharmaceutical applications (Butcher et al., 2007).
Antibacterial and Antifungal Screening
- Some derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities, demonstrating its potential in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Catalytic Properties and Tissue Welding Applications
- The compound has been studied for its catalytic properties, especially in reactions like transamination, and its implications in biomedical applications such as laser tissue welding (Anderson et al., 2017).
Green Synthesis Approaches
- Environmentally friendly synthesis methods have been developed for derivatives of this compound, emphasizing the importance of green chemistry in the production of pharmaceuticals and other chemical agents (Salari, Hassanabadi, & Mosslemin, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLPGLUPQWROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Aminophenyl)-3-ethylthiourea
19384-22-6

![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
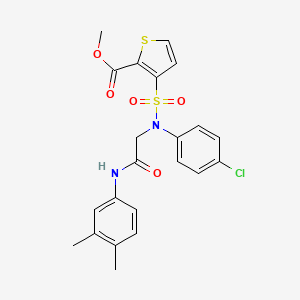
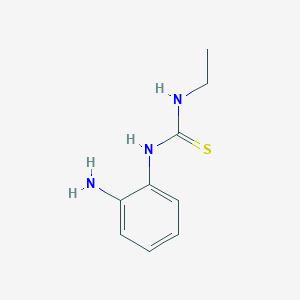


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
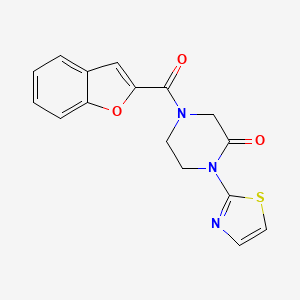
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
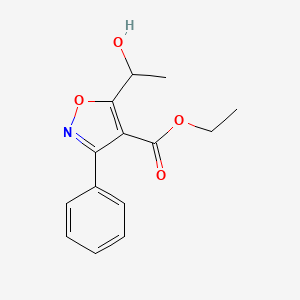
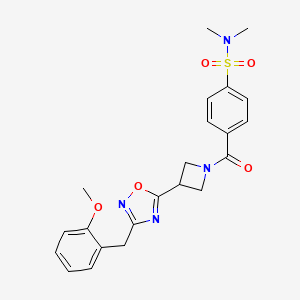
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)